Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate
CAS No.: 553631-01-9
Cat. No.: VC3275323
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 553631-01-9 |
|---|---|
| Molecular Formula | C16H22BrNO3 |
| Molecular Weight | 356.25 g/mol |
| IUPAC Name | tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 |
| Standard InChI Key | DWVGRIGJFDIAJJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)O |
Introduction
Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that plays a significant role in medicinal chemistry and organic synthesis. Its structure includes a tert-butyl group, a bromophenyl moiety, and a hydroxypiperidine core, making it a derivative of piperidine. This compound is primarily classified as an organic compound due to its carbon-based structure.
Synthesis and Characterization
The synthesis of tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The process requires careful control of reaction conditions such as temperature and reaction time to ensure high yield and selectivity.
Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and purity of the compound.
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High-Performance Liquid Chromatography (HPLC): Employed to analyze the purity and yield of the synthesized compound.
Potential Applications
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Pharmaceutical Applications: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with specific receptors or enzymes in biological systems.
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Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs.
Biological Activity
The biological activity of tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves interactions with specific receptors or enzymes in biological systems. While detailed studies may vary, it is often explored for its potential therapeutic effects.
Mechanism of Action
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The mechanism typically involves binding to specific targets within biological systems, which can modulate various physiological processes.
Table: Synthesis Conditions
| Condition | Description |
|---|---|
| Reaction Temperature | Carefully controlled |
| Reaction Time | Optimized for yield and selectivity |
| Solvents | Typically organic solvents like toluene or dichloromethane |
| Catalysts | May include acid catalysts for specific steps |
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